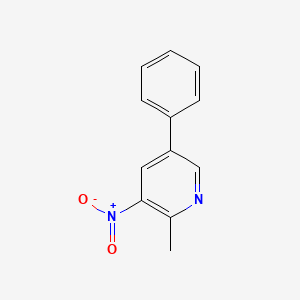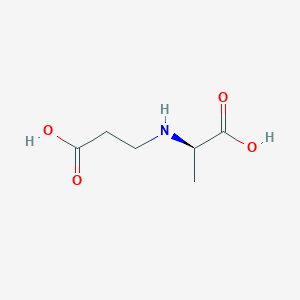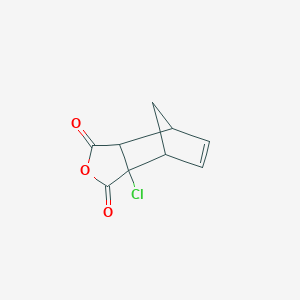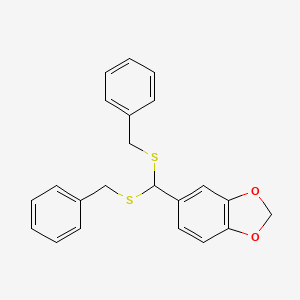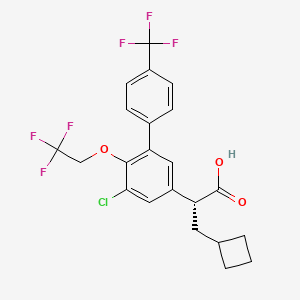
(r)-2-(5-Chloro-6-(2,2,2-trifluoroethoxy)-4'-(trifluoromethyl)biphenyl-3-yl)-3-cyclobutylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EVP-0015962 is a novel small molecule that functions as a γ-secretase modulator. This compound has been studied extensively for its potential therapeutic effects in treating Alzheimer’s disease by reducing amyloid-β (Aβ) peptide levels, particularly Aβ42, which is implicated in the formation of amyloid plaques in the brain .
Análisis De Reacciones Químicas
EVP-0015962 undergoes several types of chemical reactions, primarily focusing on its role as a γ-secretase modulator. The compound decreases the production of Aβ42 and increases the production of shorter, less amyloidogenic peptides like Aβ38 . Common reagents and conditions used in these reactions include various solvents and catalysts that facilitate the modulation of γ-secretase activity. The major products formed from these reactions are the shorter Aβ peptides, which are less prone to aggregation and plaque formation .
Aplicaciones Científicas De Investigación
EVP-0015962 has been extensively studied for its potential therapeutic applications in Alzheimer’s disease. It has shown promise in reducing amyloid plaque formation, decreasing neuroinflammation, and improving cognitive function in animal models . The compound is orally bioavailable and has been detected in the brain, making it a viable candidate for further development as a therapeutic agent . Additionally, EVP-0015962 has been studied in various in vitro and in vivo assays to evaluate its effects on Aβ production and notch function .
Mecanismo De Acción
The mechanism of action of EVP-0015962 involves the selective modulation of γ-secretase activity. Unlike γ-secretase inhibitors, which can cause toxic side effects by inhibiting the cleavage of other substrates like the Notch receptor, EVP-0015962 shifts the cleavage process to favor the production of shorter Aβ peptides . This selective modulation reduces the levels of Aβ42 without affecting the overall cleavage efficiency of the enzyme, thereby minimizing potential side effects .
Comparación Con Compuestos Similares
EVP-0015962 is unique in its selective modulation of γ-secretase activity. Similar compounds include other γ-secretase modulators that also aim to reduce Aβ42 levels while avoiding the side effects associated with γ-secretase inhibitors . Some of these similar compounds include RO5506284 and other γ-secretase modulators with similar chemotypes . EVP-0015962 stands out due to its potent and selective modulation, as well as its demonstrated efficacy in reducing amyloid plaque formation and improving cognitive function in animal models .
Propiedades
Fórmula molecular |
C22H19ClF6O3 |
|---|---|
Peso molecular |
480.8 g/mol |
Nombre IUPAC |
(2R)-2-[3-chloro-4-(2,2,2-trifluoroethoxy)-5-[4-(trifluoromethyl)phenyl]phenyl]-3-cyclobutylpropanoic acid |
InChI |
InChI=1S/C22H19ClF6O3/c23-18-10-14(17(20(30)31)8-12-2-1-3-12)9-16(19(18)32-11-21(24,25)26)13-4-6-15(7-5-13)22(27,28)29/h4-7,9-10,12,17H,1-3,8,11H2,(H,30,31)/t17-/m1/s1 |
Clave InChI |
ZSERTYLZGRJLOO-QGZVFWFLSA-N |
SMILES isomérico |
C1CC(C1)C[C@H](C2=CC(=C(C(=C2)Cl)OCC(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O |
SMILES canónico |
C1CC(C1)CC(C2=CC(=C(C(=C2)Cl)OCC(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


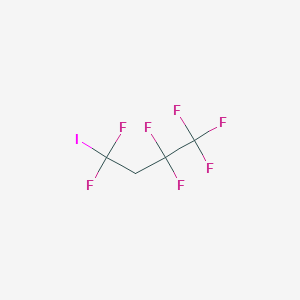
![Acetonitrile, [(4-nitrobenzoyl)oxy]-](/img/structure/B14749595.png)
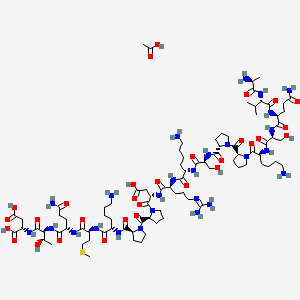
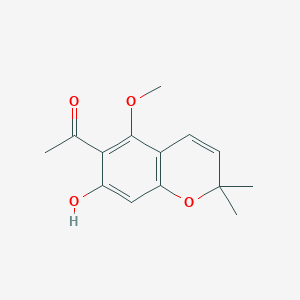
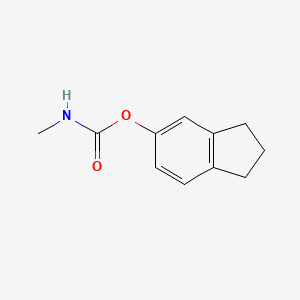
![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(prop-1-en-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B14749610.png)
![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B14749624.png)
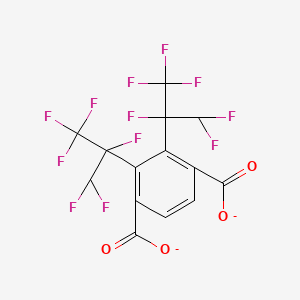
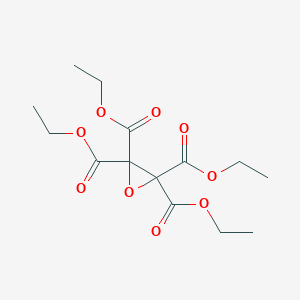
![4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide](/img/structure/B14749651.png)
